tert-Butyl N-propylsulfamoylcarbamate
Description
tert-Butyl N-propylsulfamoylcarbamate is a sulfamoyl carbamate derivative characterized by a tert-butyl carbamate group linked to a propylsulfamoyl moiety. The tert-butyl group enhances steric protection, improving stability against hydrolysis, while the sulfamoyl group may confer interactions with biological targets, such as sulfotransferases or proteases .
Properties
IUPAC Name |
tert-butyl N-(propylsulfamoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-5-6-9-15(12,13)10-7(11)14-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKVAMMOETYAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-propylsulfamoylcarbamate typically involves the reaction of tert-butyl carbamate with propylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or solvent extraction to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-propylsulfamoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl N-propylsulfamoylcarbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl N-propylsulfamoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The sulfamoylcarbamate moiety is particularly important for its binding affinity and specificity . The pathways involved in its mechanism of action include covalent modification of active sites and non-covalent interactions with binding pockets .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
To contextualize tert-Butyl N-propylsulfamoylcarbamate, we compare its structural and functional attributes with analogous compounds (Table 1).
Table 1: Comparative Analysis of Sulfamoyl and Carbamate Derivatives
Key Findings:
Steric and Electronic Effects :
- The tert-butyl group in this compound provides superior hydrolytic stability compared to the hydroxyl-containing analog (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate, which is more polar and prone to oxidation or enzymatic cleavage .
- The propylsulfamoyl group introduces moderate lipophilicity (LogP ~1.2), positioning it between the hydrophilic (S)-hydroxypropyl derivative (LogP 0.8) and the highly lipophilic benzothiazole-based dipropylcarbamoyl compound (LogP 2.5) .
Biological Relevance :
- Unlike the benzothiazole derivative, which exhibits marked kinase inhibitory activity due to its aromatic heterocycle, this compound’s sulfamoyl group may target sulfhydryl-containing enzymes, though experimental validation is pending .
- The (S)-hydroxypropyl analog is primarily used as a chiral building block, whereas the tert-butyl sulfamoylcarbamate’s dual functional groups suggest broader applicability in prodrug design .
Synthetic Accessibility :
- This compound can be synthesized via sulfamoylation of tert-butyl carbamate precursors, a route analogous to methods used for dipropylcarbamoyl benzothiazoles (e.g., coupling reactions with propyl isocyanates) .
Biological Activity
Tert-Butyl N-propylsulfamoylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The specific molecular structure contributes to its unique biological properties, influencing both its pharmacokinetics and pharmacodynamics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation markers.
- Antimicrobial activity : The sulfamoyl group is known for its role in inhibiting bacterial growth.
- Enzyme inhibition : Potential inhibition of enzymes involved in metabolic pathways.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with N-propylsulfamide. The process can be optimized for yield and purity through various methods, including solvent selection and temperature control.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's efficacy against various cell lines. Key findings include:
- Cell Viability Assays : The compound demonstrated a dose-dependent effect on cell viability, with IC50 values indicating significant biological activity against cancer cell lines.
- Mechanistic Insights : Studies using Western blotting revealed that the compound modulates pathways associated with apoptosis and cell cycle regulation.
In Vivo Studies
In vivo studies further elucidate the biological activity:
- Animal Models : Efficacy was tested using carrageenan-induced paw edema in rats, showing significant anti-inflammatory effects comparable to standard treatments.
- Toxicological Assessments : Safety profiles were established through acute toxicity studies, with no observed adverse effects at therapeutic doses.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in edema; percentage inhibition ranged from 40% to 60% |
| Study 2 | Assess antimicrobial properties | Effective against Gram-positive bacteria with MIC values < 50 µg/mL |
| Study 3 | Investigate enzyme inhibition | Inhibition of COX-2 enzyme demonstrated through in vitro assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
